molecular formula C6H9N3O B1608777 4-(1H-1,2,4-triazol-1-yl)butan-2-one CAS No. 884497-49-8

4-(1H-1,2,4-triazol-1-yl)butan-2-one

Cat. No.: B1608777
CAS No.: 884497-49-8
M. Wt: 139.16 g/mol
InChI Key: YEOXPHBIXHBTOZ-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-yl)butan-2-one is a chemical compound with the molecular formula C6H9N3O. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit cytotoxic activities against various tumor cell lines .

Mode of Action

It is known that 1,2,4-triazole hybrids can exhibit weak to high cytotoxic activities against tumor cell lines . The interaction of these compounds with their targets may lead to changes in cellular processes, ultimately resulting in cell death.

Biochemical Pathways

Related compounds, such as paclobutrazol, have been shown to inhibit gibberellin biosynthesis , a hormone that regulates plant growth and development. This suggests that 4-(1H-1,2,4-triazol-1-yl)butan-2-one may also interact with similar biochemical pathways.

Result of Action

Related 1,2,4-triazole hybrids have been shown to exhibit cytotoxic activities against tumor cell lines . This suggests that this compound may also have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the reaction of 1,2,4-triazole with a suitable butanone derivative. One common method is the alkylation of 1,2,4-triazole with 4-chlorobutan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-1-yl)butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(1H-1,2,4-triazol-1-yl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of fungal infections and cancer.

    Industry: It is used in the production of various chemical products, including fungicides and plant growth regulators

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,4-triazol-1-yl)butan-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner.

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-6(10)2-3-9-5-7-4-8-9/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOXPHBIXHBTOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396938
Record name 4-(1H-1,2,4-triazol-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-49-8
Record name 4-(1H-1,2,4-triazol-1-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,2,4-triazol-1-yl)butan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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